molecular formula C4H2ClFN2O2S B2456183 5-Chloropyrazine-2-sulfonyl fluoride CAS No. 2229069-46-7

5-Chloropyrazine-2-sulfonyl fluoride

Cat. No. B2456183
CAS RN: 2229069-46-7
M. Wt: 196.58
InChI Key: VYYMYIQYDVDWPZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Chloropyrazine-2-sulfonyl fluoride is a chemical compound with the CAS Number: 2229069-46-7 . It has a molecular weight of 196.59 .


Synthesis Analysis

Sulfonyl fluorides, including this compound, have found widespread applications in organic synthesis, chemical biology, drug discovery, and materials science . Direct fluorosulfonylation with fluorosulfonyl radicals has emerged as a concise and efficient approach for producing sulfonyl fluorides . This method is compared with current methods, which mainly focus on the fluoride–chloride exchange from the corresponding sulfonyl chlorides .


Molecular Structure Analysis

The InChI code for this compound is 1S/C4H2ClFN2O2S/c5-3-1-8-4 (2-7-3)11 (6,9)10/h1-2H . This code provides a standard way to encode the compound’s molecular structure.


Chemical Reactions Analysis

Sulfonyl fluorides, including this compound, have been involved in various chemical reactions . For instance, they have been used in photoredox-catalyzed aminofluorosulfonylation of unactivated olefins . Mechanistic studies demonstrate that amidyl radicals, alkyl radicals, and sulfonyl radicals are involved in this difunctionalization transformation .


Physical And Chemical Properties Analysis

This compound is a powder . It is stored at 4 degrees Celsius . More detailed physical and chemical properties were not found in the search results.

Scientific Research Applications

5-Chloropyrazine-2-sulfonyl fluoride has been used in various scientific research applications. It has been used as a tool to study the role of serine proteases in various biological processes such as blood coagulation, fibrinolysis, and inflammation. This compound has also been used to develop new drugs and therapies for various diseases such as cancer, Alzheimer's disease, and viral infections. Additionally, this compound has been used to study the structure and function of serine proteases and their inhibitors.

Advantages and Limitations for Lab Experiments

5-Chloropyrazine-2-sulfonyl fluoride has several advantages for lab experiments. It is a potent and specific inhibitor of serine proteases, which makes it a valuable tool for studying the role of these enzymes in various biological processes. This compound is also relatively easy to synthesize and has been used by many researchers to obtain high purity this compound. However, there are some limitations to the use of this compound in lab experiments. It is a toxic compound and should be handled with care. Additionally, this compound may have off-target effects on other enzymes and proteins, which can complicate the interpretation of experimental results.

Future Directions

There are several future directions for the use of 5-Chloropyrazine-2-sulfonyl fluoride in scientific research. One direction is the development of new drugs and therapies that target serine proteases for the treatment of various diseases such as cancer, Alzheimer's disease, and viral infections. Another direction is the study of the structure and function of serine proteases and their inhibitors, which can lead to a better understanding of these enzymes and the development of new inhibitors. Additionally, this compound can be used to study the role of serine proteases in various biological processes such as blood coagulation, fibrinolysis, and inflammation, which can lead to a better understanding of these processes and the development of new therapies.

Synthesis Methods

5-Chloropyrazine-2-sulfonyl fluoride can be synthesized by the reaction of 5-chloropyrazine-2-sulfonamide with thionyl chloride in the presence of triethylamine. The resulting compound is then treated with hydrogen fluoride to obtain this compound. This synthesis method has been well established and has been used by many researchers to obtain high purity this compound.

Safety and Hazards

5-Chloropyrazine-2-sulfonyl fluoride is classified as a dangerous substance . It has hazard statements H302, H314, and H335, indicating that it is harmful if swallowed, causes severe skin burns and eye damage, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

properties

IUPAC Name

5-chloropyrazine-2-sulfonyl fluoride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H2ClFN2O2S/c5-3-1-8-4(2-7-3)11(6,9)10/h1-2H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYYMYIQYDVDWPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=CC(=N1)Cl)S(=O)(=O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H2ClFN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.